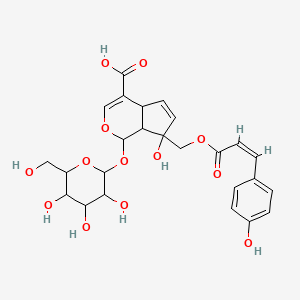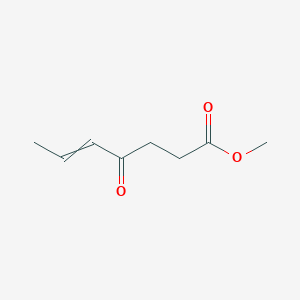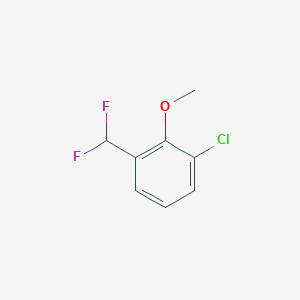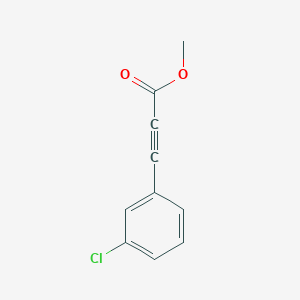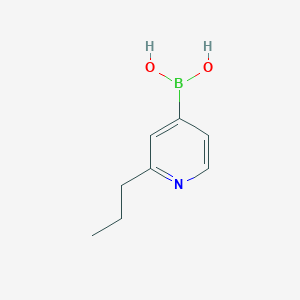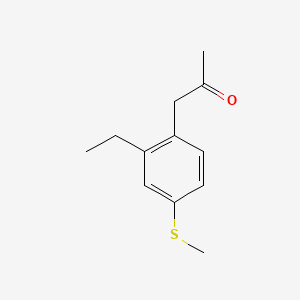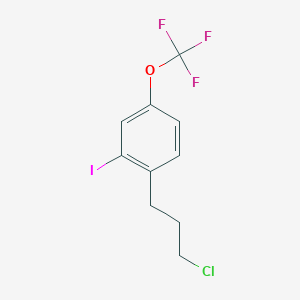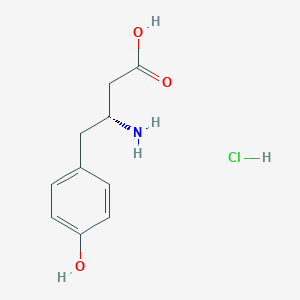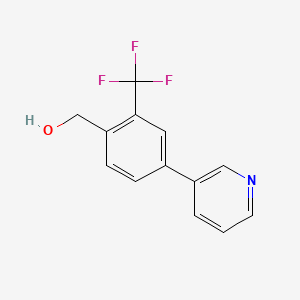
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol is an organic compound that features a pyridine ring and a trifluoromethyl group attached to a phenyl ring, with a methanol group as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol typically involves the reaction of a pyridine derivative with a trifluoromethyl-substituted benzaldehyde. One common method includes the use of a Grignard reagent, where the pyridine derivative is first converted into a Grignard reagent and then reacted with the benzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce alcohol or amine derivatives.
科学研究应用
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (4-fluoro-3-(trifluoromethyl)phenyl)(pyridin-3-yl)methanol
- (3-methoxy-4-(trifluoromethyl)phenyl)(pyridin-3-yl)methanol
Uniqueness
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the pyridine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or functional groups.
属性
分子式 |
C13H10F3NO |
|---|---|
分子量 |
253.22 g/mol |
IUPAC 名称 |
[4-pyridin-3-yl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-6-9(3-4-11(12)8-18)10-2-1-5-17-7-10/h1-7,18H,8H2 |
InChI 键 |
DPBMVRPUDVIXEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
